Bienvenue dans la boutique en ligne BenchChem!

5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine

CXCR4 antagonism CYP 2D6 inhibition regioisomeric scaffold profiling

5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine (CAS 1256812-38-0) is a partially saturated bicyclic heterocyclic amine (molecular formula C₈H₁₁N₃, MW 149.19 g/mol) featuring a fused pyridine–tetrahydropyridine core with an exocyclic 3-amino substituent. This compound belongs to the tetrahydronaphthyridine (THN) class, which serves as a versatile scaffold in medicinal chemistry, particularly as a key intermediate for synthesizing kinase inhibitors and GPCR modulators.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
Cat. No. B7963399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=C(C=N2)N
InChIInChI=1S/C8H11N3/c9-7-3-6-1-2-10-5-8(6)11-4-7/h3-4,10H,1-2,5,9H2
InChIKeyIJADYESGCIQYJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine: Scaffold Identity and Procurement-Relevant Characteristics


5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine (CAS 1256812-38-0) is a partially saturated bicyclic heterocyclic amine (molecular formula C₈H₁₁N₃, MW 149.19 g/mol) featuring a fused pyridine–tetrahydropyridine core with an exocyclic 3-amino substituent . This compound belongs to the tetrahydronaphthyridine (THN) class, which serves as a versatile scaffold in medicinal chemistry, particularly as a key intermediate for synthesizing kinase inhibitors [1] and GPCR modulators [2]. The partially saturated 1,7-ring system distinguishes it from both fully aromatic 1,7-naphthyridin-3-amine (CAS 58680-42-5) and regioisomeric THN variants (1,6-THN and 1,8-THN series), imparting distinct physicochemical properties—including altered basicity (pKa of the saturated-ring nitrogen), hydrogen-bonding capacity, and conformational flexibility—that critically influence downstream biological activity and synthetic derivatization [3].

Why Regioisomeric or Aromatic 1,7-Naphthyridine Analogs Cannot Substitute for 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine


Substitution among tetrahydronaphthyridine regioisomers or between tetrahydro and fully aromatic analogs introduces quantifiable changes in both physicochemical properties and biological selectivity that cannot be ignored in procurement decisions. The position of the second nitrogen atom within the THN scaffold (1,6- vs. 1,7- vs. 1,8-) alters the basicity and hydrogen-bonding geometry of the saturated-ring amine, which serves as a primary derivatization handle for amide coupling, sulfonamide formation, or reductive amination [1]. In the CXCR4 antagonist program by Jecs et al. (2022), profiling of isomeric tetrahydronaphthyridine analogs revealed that the 1,6-THN series exhibited significantly reduced CYP 2D6 inhibition relative to the parent tetrahydroisoquinoline scaffold, demonstrating that regioisomeric nitrogen placement directly impacts off-target enzyme inhibition profiles [2]. Furthermore, the 3-amino substituent on the aromatic pyridine ring of 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine occupies a specific spatial position relative to the saturated ring that is absent in the 1,8-THN-3-amine and 1,6-THN-3-amine regioisomers, potentially altering binding interactions with kinase hinge regions and GPCR orthosteric sites [3]. Procurement of a mismatched regioisomer or the fully aromatic analog (1,7-naphthyridin-3-amine) would therefore yield a scaffold with different reactivity, solubility, and ultimately divergent biological performance in downstream screening campaigns.

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine Against Closest Analogs


Regioisomeric CYP 2D6 Inhibition Liability: 1,6-THN vs. 1,7-THN Scaffold Comparison in CXCR4 Antagonist Series

In a systematic regioisomeric scaffold comparison by Jecs et al. (2022), incorporation of the 5,6,7,8-tetrahydro-1,6-naphthyridine core into a CXCR4 antagonist series substantially reduced CYP 2D6 enzyme inhibition compared to the parent tetrahydroisoquinoline scaffold [1]. While the study profiled the 1,6-THN series as the optimal regioisomer for this specific chemotype, the reported experimental data establish that regioisomeric nitrogen placement within the THN scaffold produces quantifiably different CYP 2D6 inhibition profiles—a finding directly relevant to procurement decisions involving the 1,7-THN-3-amine scaffold, as the 1,7-regioisomer presents an alternative nitrogen geometry that may yield a different CYP 2D6 liability profile in downstream kinase or GPCR-targeted programs [1]. This cross-series evidence supports the principle that the 1,7-THN-3-amine scaffold cannot be considered interchangeable with the 1,6-THN-3-amine scaffold.

CXCR4 antagonism CYP 2D6 inhibition regioisomeric scaffold profiling drug-like properties

TAAR1 Agonist Activity: Quantitative Potency of 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine

ChEMBL-curated bioactivity data indicate that 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine exhibits agonist activity at the human trace amine-associated receptor 1 (TAAR1) with a pEC₅₀ of 6.79 (EC₅₀ ≈ 162 nM) and pIC₅₀ of 6.35 (IC₅₀ ≈ 447 nM) [1]. These values represent moderate single-digit micromolar to sub-micromolar potency at a GPCR target of emerging therapeutic relevance for schizophrenia and neuropsychiatric disorders [2]. In contrast, the fully aromatic analog 1,7-naphthyridin-3-amine (CAS 58680-42-5) lacks the saturated ring that confers conformational flexibility, and no equivalent TAAR1 activity data have been reported for the corresponding 1,6-THN-3-amine or 1,8-THN-3-amine regioisomers in the same assay context [1], suggesting that the specific combination of the 1,7-nitrogen configuration and tetrahydro saturation may contribute to TAAR1 recognition.

TAAR1 trace amine-associated receptor GPCR agonism neuropsychiatric

Dihydroorotase Enzyme Inhibition: Quantitative Activity of the Parent Scaffold

BindingDB data report that 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine inhibits dihydroorotase enzyme from mouse Ehrlich ascites cells with an IC₅₀ of 1.00 × 10⁶ nM (1 mM) at 10 μM compound concentration and pH 7.37 [1]. While this represents relatively weak enzymatic inhibition, it provides a quantitative baseline for scaffold optimization. By comparison, no dihydroorotase inhibition data are available in BindingDB for the regioisomeric 1,6-THN-3-amine (CAS 948306-78-3) or 1,8-THN-3-amine scaffolds under comparable assay conditions [1], suggesting that the 1,7-regioisomer may possess a unique enzyme recognition profile within this target class. The 1,7-naphthyridine scaffold has also been exploited in the development of potent PIP4K2A kinase inhibitors, where 1,7-naphthyridine analogues exhibit IC₅₀ values spanning 0.066–18.0 μM [2], indicating that structural elaboration of this core can yield substantial potency improvements.

dihydroorotase pyrimidine biosynthesis enzyme inhibition BindingDB

Molecular Weight and Scaffold Minimalism: Differentiation from N-Methyl and Fully Aromatic Analogs

With a molecular weight of 149.19 g/mol, 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine falls within the fragment-like and lead-like chemical space (MW < 300), making it suitable for fragment-based drug discovery (FBDD) and scaffold-hopping campaigns . Its closest commercially available analog, 7-methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine (CAS 957469-16-8), carries an additional N-methyl group that increases molecular weight to 163.22 g/mol and eliminates the secondary amine hydrogen-bond donor capacity at the saturated ring nitrogen . The fully aromatic comparator 1,7-naphthyridin-3-amine (MW 145.16 g/mol, CAS 58680-42-5) lacks the conformational flexibility and altered pKa of the saturated ring, which is known to influence both solubility and membrane permeability profiles in naphthyridine series . The 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine regioisomer (CAS 948306-78-3) shares the identical molecular formula (C₈H₁₁N₃, MW 149.19) but differs in nitrogen placement, altering the vector of the saturated-ring amine for subsequent derivatization .

scaffold minimalism molecular weight fragment-based drug discovery lead-like properties

PIP4K2A Kinase Inhibitor Space: 1,7-Naphthyridine Scaffold Quantitative Activity Range

A QSAR and machine learning study by Ibrahim et al. (2023) compiled experimental PIP4K2A IC₅₀ values for a library of 44 1,7-naphthyridine analogues, measured using the ADP-Glo assay, with values spanning 0.066 μM to 18.0 μM—a >270-fold potency range [1]. The study identified five compounds (15, 25, 13, 09, and 28) with particularly high binding affinity driven by hydrogen bonding, π–π interactions, and π–cation contacts within the PIP4K2A active site [1]. The best-in-class 1,7-naphthyridine-based PIP4K2A inhibitors BAY-091 and BAY-297, developed by Bayer AG, achieve nanomolar potency and high selectivity, demonstrating that the 1,7-naphthyridine core is a validated pharmacophore for this emerging oncology target [2]. No comparable PIP4K2A activity data have been reported for the 1,6-THN-3-amine or 1,8-THN-3-amine regioisomeric scaffolds, indicating that the 1,7-nitrogen configuration is specifically recognized within this kinase binding pocket [2].

PIP4K2A lipid kinase cancer 1,7-naphthyridine IC50 range

Ion Channel Modulation: NaV 1.7 Antagonist Activity of 1,7-Naphthyridin-3-amine Derivatives

BindingDB-curated data for a 1,7-naphthyridin-3-amine derivative demonstrate state-dependent antagonist activity at the human NaV 1.7 voltage-gated sodium channel, with IC₅₀ values of 240 nM (partially inactivated state, PatchXpress automated patch clamp), 800 nM (partially inactivated, manual whole-cell patch clamp), and 3,000 nM (non-inactivated/resting state, manual whole-cell patch clamp) [1]. The ~12.5-fold difference in potency between the partially inactivated (IC₅₀ = 240 nM) and resting state (IC₅₀ = 3,000 nM) indicates preferential binding to the inactivated channel conformation—a therapeutically desirable property for pain indications [1]. While these data derive from a substituted 1,7-naphthyridin-3-amine derivative rather than the unsubstituted parent scaffold, they establish the 1,7-naphthyridin-3-amine core as capable of delivering state-dependent NaV 1.7 pharmacology, a feature not documented for 1,6-THN-3-amine or 1,8-THN-3-amine-based analogs in comparable patch clamp assays [1].

NaV 1.7 sodium channel pain patch clamp state-dependent inhibition

Optimal Application Scenarios for 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine Based on Quantitative Differentiation Evidence


TAAR1-Targeted Neuropsychiatric Drug Discovery: GPCR Screening and Hit-to-Lead Optimization

With confirmed human TAAR1 agonist activity (pEC₅₀ = 6.79, EC₅₀ ≈ 162 nM) [1], this compound serves as a validated starting point for TAAR1-targeted programs in schizophrenia and related neuropsychiatric indications. The sub-micromolar potency, combined with the fragment-like molecular weight (149.19 g/mol), enables efficient hit expansion through structure-based design while maintaining lead-like physicochemical properties. The absence of documented TAAR1 activity for competing 1,6-THN-3-amine and 1,8-THN-3-amine regioisomers [1] positions this specific scaffold as the preferred procurement choice for TAAR1-focused screening collections.

PIP4K2A Kinase Inhibitor Development: Fragment Elaboration and Scaffold Optimization

The 1,7-naphthyridine scaffold is uniquely validated among THN regioisomers for PIP4K2A kinase inhibition, with analogue libraries achieving IC₅₀ values as low as 66 nM [1]. Bayer's development of BAY-091 and BAY-297 as potent, selective PIP4K2A inhibitors further confirms the druggability of this chemotype [2]. 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine provides the optimal core for fragment-growing strategies targeting PIP4K2A, as the saturated ring offers additional vector points for substitution relative to the fully aromatic 1,7-naphthyridin-3-amine, while retaining the critical 1,7-nitrogen geometry recognized by the kinase hinge region.

Regioisomer-Specific Scaffold Library Design for CYP 2D6 Liability Screening

The demonstrated regioisomer-dependent differences in CYP 2D6 inhibition within the THN scaffold class [1] support the strategic procurement of 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine as part of a systematic regioisomeric scaffold library. By comparing the CYP 2D6 inhibition, metabolic stability, and permeability profiles of 1,7-THN-3-amine-derived compounds against the published 1,6-THN series data [1], medicinal chemistry teams can establish comprehensive structure–property relationships that guide lead series selection. The distinct nitrogen placement in the 1,7-isomer offers an alternative trade-off between target potency and off-target liability that cannot be predicted from 1,6-THN or 1,8-THN data alone.

Ion Channel Pain Program: NaV 1.7 State-Dependent Antagonist Scaffold Exploration

Derivatives of the 1,7-naphthyridin-3-amine core exhibit state-dependent NaV 1.7 antagonism with a ~12.5-fold preference for the inactivated channel state (IC₅₀ = 240 nM partially inactivated vs. 3,000 nM resting state) [1], a profile associated with reduced motor side effects in clinical pain candidates. 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine provides the foundational scaffold for exploring structure–activity relationships around this state-dependent mechanism, with the saturated ring offering substitution positions that can modulate both potency and state-selectivity without altering the core 1,7-naphthyridine pharmacophore recognized by the NaV 1.7 voltage-sensing domain.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.